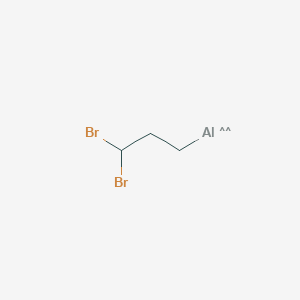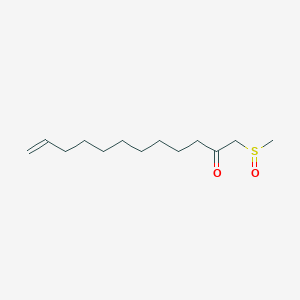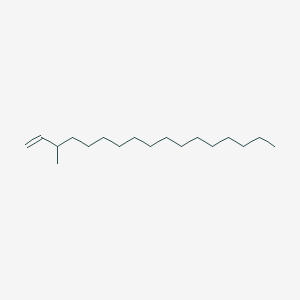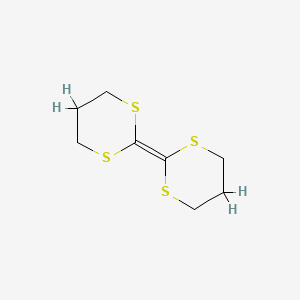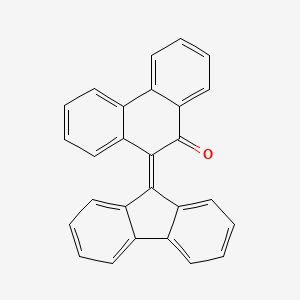![molecular formula C26H19Cl3 B14714621 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene CAS No. 22010-41-9](/img/structure/B14714621.png)
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, followed by a series of reduction and substitution reactions. For instance, the initial step might involve the acylation of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include reduction of the acyl group to an alkane and further substitution reactions to introduce additional phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be further functionalized using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Similar Compounds
Dicofol: 4,4’-Dichloro-α-(trichloromethyl)benzhydrol, used as an acaricide.
1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene: A compound with similar structural features but different functional groups.
Uniqueness
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene is unique due to its specific arrangement of phenyl and trichloromethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
22010-41-9 |
|---|---|
Molecular Formula |
C26H19Cl3 |
Molecular Weight |
437.8 g/mol |
IUPAC Name |
1-phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene |
InChI |
InChI=1S/C26H19Cl3/c27-26(28,29)25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H |
InChI Key |
NTTYEXQPJGLWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



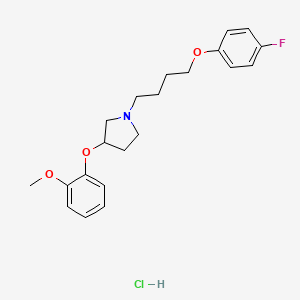
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)


![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
